(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-17-12/h1-5,7,11-12H,6,8-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKTJKRXWEKAN-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CO2)C(=O)/C=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one, a compound featuring a bicyclic structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework that includes a pyridine ring, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 218.26 g/mol.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives of this compound. For instance, research on similar bicyclic compounds has shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives indicate that modifications to the substituents significantly affect their antibacterial efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Bacillus subtilis |
These findings suggest that structural variations can enhance antibacterial properties, making these compounds promising candidates for further development.
2. Antifungal Activity
The antifungal properties of related bicyclic compounds have also been explored. For example, derivatives containing the bicyclic structure have demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The structure–activity relationship indicates that the presence of specific functional groups enhances antifungal activity.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Compound D | 25 | Candida albicans |
| Compound E | 50 | Aspergillus niger |
3. Anticancer Activity
Emerging research suggests that the compound may exhibit anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism appears to involve the modulation of cell cycle progression and inhibition of key signaling pathways.
Case Study Example:
A study conducted by Garsi et al. (2022) investigated the effects of various substituted pyrrolo[3,2-b]pyridine derivatives on cancer cell proliferation. The results indicated that compounds with the bicyclic structure exhibited potent cytotoxicity against several cancer types, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.
The biological activities of this compound are likely due to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Bicyclic Systems
Compound A : (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one ()
- Key Difference : Replacement of 2-oxa with 2-thia (sulfur) and sulfone (dioxido) groups.
- Impact: Increased lipophilicity due to sulfur’s larger atomic radius and polarizability. Possible conformational changes due to steric and electronic effects.
Compound B : (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one ()
- Key Differences :
- Bicyclo[3.2.1]octane system (vs. bicyclo[2.2.1]heptane), increasing ring size and flexibility.
- Cyclopropylidene substituent introduces strain and sp² hybridization, altering electronic distribution.
- Benzodioxole replaces pyridine, modifying π-π stacking and metabolic stability.
- Impact :
- Greater steric hindrance may reduce binding affinity in enzyme pockets.
- Benzodioxole’s electron-rich nature could enhance oxidative metabolism resistance.
Functional Group Modifications
Compound C : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one ()
- Key Differences: Phthalazine and diaminopyrimidine groups replace the bicyclic and pyridine moieties. Methoxy substituents enhance solubility but may reduce membrane permeability.
- Impact: Diaminopyrimidine’s hydrogen-bonding capacity could improve target selectivity (e.g., kinase inhibition). Higher molecular weight (~500 g/mol) may affect pharmacokinetics compared to the target compound.
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound: Likely exhibits intermolecular N–H···O and C–H···O bonds due to the bicyclic oxa/aza groups and enone carbonyl. Graph set analysis () would classify these as discrete or infinite patterns (e.g., R₁²(6) motifs).
- Comparisons :
- Compound A’s sulfone group may form stronger S=O···H–N bonds, increasing lattice stability.
- Compound B’s benzodioxole could participate in C–H···π interactions, altering crystal packing density.
Research Implications
- Drug Design : The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for central nervous system (CNS) targets, whereas sulfone analogs (Compound A) might suit peripheral targets due to increased solubility .
- Material Science : Rigid bicyclo[2.2.1]heptane systems could stabilize crystal lattices, relevant for organic semiconductors or co-crystals ().
Q & A
Q. What role does the oxabicyclo moiety play in pharmacological activity?
- Methodological Answer : The oxabicyclo system enhances rigidity, improving target binding. Compare bioactivity of the compound to its non-bicyclic analogs via:
- SAR Studies : Synthesize derivatives with modified bridgehead substituents .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
